molecular formula C18H29NO5 B4042724 N-butan-2-yl-4-(2,5-dimethylphenoxy)butan-1-amine;oxalic acid

N-butan-2-yl-4-(2,5-dimethylphenoxy)butan-1-amine;oxalic acid

Cat. No.: B4042724
M. Wt: 339.4 g/mol
InChI Key: SCUNCKDSQUGMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butan-2-yl-4-(2,5-dimethylphenoxy)butan-1-amine;oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety

Scientific Research Applications

N-butan-2-yl-4-(2,5-dimethylphenoxy)butan-1-amine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4-(2,5-dimethylphenoxy)butan-1-amine typically involves the reaction of N-butan-2-yl-4-(2,5-dimethylphenoxy)butan-1-amine with oxalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-(2,5-dimethylphenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-butan-2-yl-4-(2,5-dimethylphenoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine
  • N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide

Uniqueness

N-butan-2-yl-4-(2,5-dimethylphenoxy)butan-1-amine;oxalic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amine and oxalic acid moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-butan-2-yl-4-(2,5-dimethylphenoxy)butan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO.C2H2O4/c1-5-15(4)17-10-6-7-11-18-16-12-13(2)8-9-14(16)3;3-1(4)2(5)6/h8-9,12,15,17H,5-7,10-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUNCKDSQUGMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCCOC1=C(C=CC(=C1)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-butan-2-yl-4-(2,5-dimethylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 2
N-butan-2-yl-4-(2,5-dimethylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 3
N-butan-2-yl-4-(2,5-dimethylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 4
N-butan-2-yl-4-(2,5-dimethylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 5
N-butan-2-yl-4-(2,5-dimethylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-butan-2-yl-4-(2,5-dimethylphenoxy)butan-1-amine;oxalic acid

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